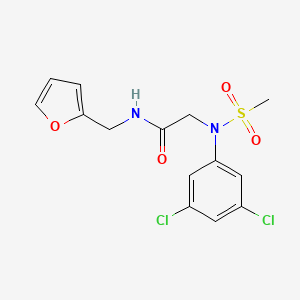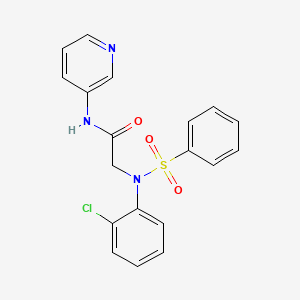![molecular formula C22H28ClN3O6S B3466380 N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466380.png)
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H28ClN3O6S and its molecular weight is 498.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.1387345 g/mol and the complexity rating of the compound is 743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cognitive Enhancing Properties
The compound SB-399885, closely related to the chemical structure , has shown cognitive enhancing properties. Specifically, it has been observed to improve cognitive deficits in aged rats and could be potentially useful in treating cognitive deficits in diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Photodynamic Therapy for Cancer
A zinc phthalocyanine derivative, with a structure related to the queried compound, has been synthesized and characterized for its properties relevant to photodynamic therapy in cancer treatment. This derivative shows promise as a Type II photosensitizer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
Research has also focused on synthesizing new compounds using benzenesulfonamide derivatives. These synthesized compounds have potential applications in various fields, including pharmaceuticals and organic chemistry (Rozentsveig et al., 2011).
Herbicide Metabolism and Selectivity
Studies involving compounds similar to the one have explored the metabolism of chlorsulfuron, a herbicide, in plants. This research contributes to understanding the selectivity and effectiveness of herbicides in agriculture (Sweetser, Schow, & Hutchison, 1982).
Anti-Inflammatory and Analgesic Agents
Research on compounds derived from benzenesulfonamide, such as the query compound, has led to the development of new agents with potential anti-inflammatory and analgesic properties. This is particularly relevant in the development of new pharmaceuticals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Hydrolysis Mechanisms
The hydrolysis mechanism of related sulfonylurea herbicides has been a subject of study, providing insights into the stability and degradation pathways of these compounds, which is crucial for their application in agriculture [(Braschi, Calamai, Cremonini, Fusi, Gessa, Pantani, & Pusino, 1997)](https://consensus.app/papers/kinetics-hydrolysis-mechanism-triasulfuron-braschi/6b1466b6e4f359fcb424ed217f8b4901/?utm_source=chatgpt).
Antibacterial Agents
Benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial properties, particularly against Escherichia coli. These studies are instrumental in the development of new antibacterial agents (Abbasi et al., 2019).
Crystal Structure Analysis
The crystal structures of N-acylhydrazone isomers, which are structurally related to the queried compound, have been analyzed. Such studies are vital for understanding the physical and chemical properties of these compounds, which impacts their potential applications (Purandara, Foro, & Thimme Gowda, 2021).
Herbicide Adsorption and Degradation
Research on the adsorption and degradation of triasulfuron, a compound with structural similarities, on montmorillonite clays offers insights into the environmental fate of these herbicides, crucial for their safe and effective use (Pusino, Braschi, & Gessa, 2000).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O6S/c1-24-9-11-25(12-10-24)22(27)15-26(18-13-16(23)5-7-19(18)30-2)33(28,29)17-6-8-20(31-3)21(14-17)32-4/h5-8,13-14H,9-12,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDPZXPHBJQJSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3466297.png)
![2-[(4-chlorophenyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B3466308.png)
![ethyl 4-{N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}-1-piperazinecarboxylate](/img/structure/B3466326.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3466331.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3466338.png)



![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3466375.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3466381.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)methanesulfonamide](/img/structure/B3466400.png)
![3-[(4-benzoyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466407.png)
![8-allyl-3-[(4-phenyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B3466413.png)
